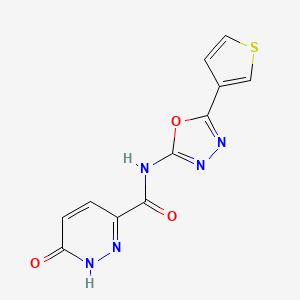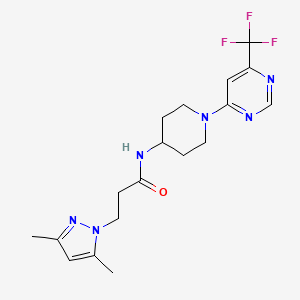![molecular formula C25H27N3O5 B2727537 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide CAS No. 893985-43-8](/img/structure/B2727537.png)
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a 2,3-dihydrobenzo[b][1,4]dioxin group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and dihydrobenzodioxin rings would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the indole ring might undergo electrophilic substitution, while the acetoamide group could be involved in hydrolysis or condensation reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Research in chemical synthesis focuses on creating novel compounds with potential therapeutic applications. For instance, the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles involves complex reactions that yield biologically active heterocyclic compounds. These synthetic pathways offer insights into designing compounds with specific biological activities by modifying their chemical structures (Troxler & Weber, 1974).
Pharmacological Profiles
Compounds similar to the specified chemical have been evaluated for their pharmacological properties. For instance, derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as novel antipsychotic agents, offering insights into the development of therapeutic agents that do not interact with dopamine receptors but still exhibit antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).
Biological Interactions and Mechanisms
Research on indolo[3,2-b]carbazoles and related polycyclic aromatic hydrocarbons explores their interactions with specific binding sites for environmental toxins, such as dioxins in rat liver. This line of research illuminates the molecular mechanisms underlying the biological activity of these compounds, potentially contributing to the development of detoxifying agents or probes for environmental toxins (Gillner et al., 1993).
Antimicrobial Activities
The synthesis and in vitro antimicrobial activities of certain dihydropurin-8-ones highlight the potential of heterocyclic compounds in combating microbial infections. By modifying the arylamino component of these compounds, researchers aim to enhance their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, contributing to the search for new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with α2-adrenoceptor subtype c (alpha-2c) antagonists .
Mode of Action
Similar compounds have been reported to inhibit cholinestrases and lipoxygenase enzymes .
Biochemical Pathways
Similar compounds have been reported to affect the cholinergic system and lipoxygenase pathways .
Result of Action
Similar compounds have been reported to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-27(4-2)23(29)15-28-14-19(18-9-5-6-10-20(18)28)24(30)25(31)26-13-17-16-32-21-11-7-8-12-22(21)33-17/h5-12,14,17H,3-4,13,15-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKKZJUGRXHKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

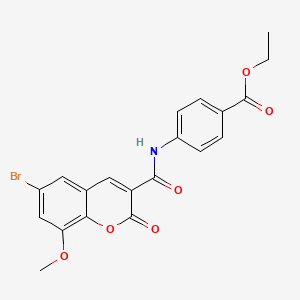
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)
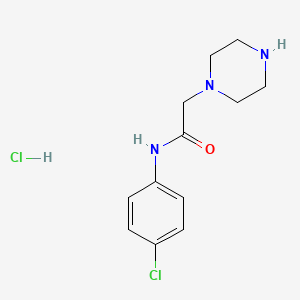

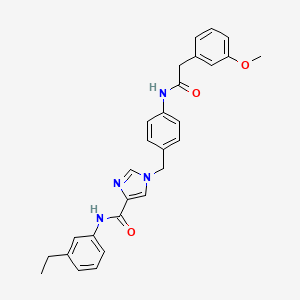

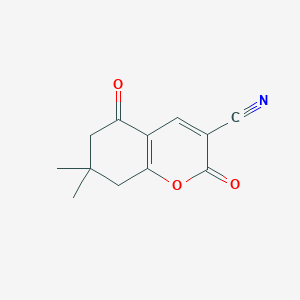

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)
